BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Analysis
of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-(Aminomethyl)-2-oxazolidinone, a molecule of interest in pharmaceutical research. Due
to the limited availability of published experimental spectra for this specific compound, this
guide presents predicted data based on the analysis of its functional groups and data from
closely related analogs. The experimental protocols described are generalized standard
procedures for the spectroscopic analysis of small organic molecules.

Molecular Structure and Properties

e Chemical Name: 5-(Aminomethyl)-2-oxazolidinone
e CAS Number: 119736-09-3[1][2][3]
e Molecular Formula: CaHsN202[1][2]

e Molecular Weight: 116.12 g/mol [1][2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(Aminomethyl)-2-
oxazolidinone.
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'H and **C Nuclear Magnetic Resonance (NMR)

Spectroscopy
Table 1: Predicted *H and 13C NMR Data

Predicted t*H Chemical Shift Predicted 13C Chemical Shift

Assignment

(ppm) (ppm)
C=0 (Oxazolidinone) - ~158-160
CH (Oxazolidinone ring) ~4.6-4.8 (m) ~75-78
CHz (Oxazolidinone ring) ~3.5-3.7 (m), ~3.9-4.1 (m) ~45-48
CHz2 (Aminomethyl) ~2.8-3.0 (m) ~42-45
NH: ~1.5-2.5 (br s)
NH ~6.0-7.0 (br s)

Note: Predicted chemical shifts are based on typical values for similar functional groups and
substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d)
doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands
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. o Predicted Absorption )
Functional Group Vibrational Mode Intensity
Range (cm™?)

N-H (Amine) Stretch 3300-3500 Medium

N-H (Amide) Stretch 3100-3300 Medium, broad
C-H (Aliphatic) Stretch 2850-3000 Medium to Strong
C=0 (Amide) Stretch 1730-1750 Strong

N-H (Amine) Bend 1590-1650 Medium

C-N Stretch 1000-1250 Medium

C-O Stretch 1000-1300 Strong

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

lon Predicted m/z
[M]* 116.06
[M+H]* 117.07
[M+Na]* 139.05

Note: The predicted m/z values are based on the molecular formula C4HsN202. Fragmentation
patterns would be dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-(Aminomethyl)-2-oxazolidinone
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or D20) in a 5 mm NMR tube.
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 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e IH NMR Parameters:

o

Pulse sequence: Standard single-pulse experiment.

[¢]

Spectral width: 0-12 ppm.

Number of scans: 16-64.

o

[e]

Relaxation delay: 1-2 seconds.

e 1BC NMR Parameters:

[¢]

Pulse sequence: Proton-decoupled pulse sequence.

[¢]

Spectral width: 0-200 ppm.

[e]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

o

Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate NMR software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) powder and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.
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e Parameters:
o Spectral range: 4000-400 cm—1,
o Resolution: 4 cm™1,
o Number of scans: 16-32.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with
Electrospray lonization (ESI) or another suitable ionization source.

o Parameters (ESI):

o lonization mode: Positive ion mode is expected to be effective for this compound due to
the presence of the amino group.

o Mass range: Scan a range appropriate to detect the molecular ion and potential fragments
(e.g., m/z 50-500).

o Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the
specific instrument and compound.

» Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small
molecule like 5-(Aminomethyl)-2-oxazolidinone.
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Caption: General workflow for the spectroscopic analysis of 5-(Aminomethyl)-2-
oxazolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 3. 5-(Aminomethyl)-2-oxazolidinone - CAS:119736-09-3 - Sunway Pharm Ltd
[Bwpharm.com]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
(Aminomethyl)-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032544#spectroscopic-data-nmr-ir-ms-of-5-
aminomethyl-2-oxazolidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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